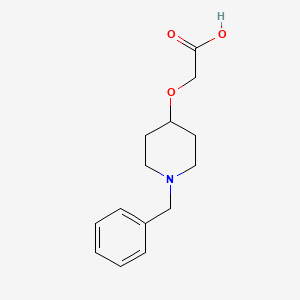

(1-Benzyl-piperidin-4-yloxy)-acetic acid

Description

Overview of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its derivatives are ubiquitous in a vast array of pharmaceuticals and natural alkaloids, demonstrating a broad spectrum of biological activities. The unique three-dimensional and flexible nature of the piperidine scaffold allows it to present substituents in precise spatial orientations, making it an ideal framework for interacting with biological targets like receptors and enzymes.

In academic and industrial research, piperidine derivatives are investigated for a multitude of therapeutic applications, including as analgesics, antipsychotics, antihistamines, and anti-cancer agents. The ability to readily modify the piperidine ring at various positions enables chemists to fine-tune the pharmacological and pharmacokinetic properties of a lead compound, optimizing its efficacy, selectivity, and metabolic stability. The prevalence of this scaffold in clinically successful drugs underscores its significance as a "privileged structure" in the development of new therapeutic agents.

Contextualization of the Piperidin-4-yloxy-acetic Acid Moiety within Synthetic Chemistry

The piperidin-4-yloxy-acetic acid moiety serves as a versatile bifunctional linker in synthetic chemistry. This structural unit combines the piperidine core with an ether-linked acetic acid side chain. The ether linkage provides metabolic stability compared to an ester, while the carboxylic acid group offers a key reactive handle.

This carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, allowing for the covalent attachment of this building block to other molecules. For instance, its methyl ester form, (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride, is noted as a synthetic intermediate for creating more complex molecules targeting enzymes or receptors. The synthesis of such moieties often involves the alkylation of a 4-hydroxypiperidine (B117109) precursor with an acetic acid derivative. This modular nature makes the piperidin-4-yloxy-acetic acid scaffold a valuable component for constructing libraries of compounds in drug discovery campaigns.

Research Significance of Substituted Benzyl (B1604629) Moieties in Organic Synthesis

The benzyl group, a benzene (B151609) ring attached to a CH₂ group, is a fundamental substituent in organic synthesis. In the context of piperidine derivatives, the N-benzyl group plays a multifaceted role that extends beyond its traditional use as a simple protecting group for the piperidine nitrogen.

Recent research highlights that the N-benzyl moiety is often critical for the biological activity of the molecule. researchgate.net It can enhance the compound's solubility and, more importantly, facilitates crucial intermolecular interactions with biological targets. These include cation-π interactions, where the positively charged piperidine nitrogen interacts with electron-rich aromatic systems in a protein's active site, and π-π stacking interactions between the benzyl group's aromatic ring and aromatic amino acid residues. researchgate.net For example, in the design of novel inhibitors for Alzheimer's disease, the N-benzyl piperidine core is a key pharmacophoric element derived from the structure of the drug Donepezil. nih.govnih.gov This demonstrates that the benzyl group is an integral part of the active pharmacophore, directly contributing to the molecule's affinity and efficacy.

Rationale for Investigating Novel Chemical Probes and Building Blocks in Life Sciences Research

The exploration of fundamental biological processes and the validation of new drug targets heavily rely on the availability of high-quality chemical probes. These are small molecules designed to interact with a specific biological target, enabling researchers to study its function in a cellular or organismal context. An ideal chemical probe is potent, selective, and well-characterized.

The development of novel building blocks, like (1-Benzyl-piperidin-4-yloxy)-acetic acid, is a critical first step in generating such probes. By combining established pharmacophoric elements—the piperidine ring and the N-benzyl group—with a versatile linker, chemists create a platform for systematic chemical exploration. These building blocks can be used to generate libraries of diverse compounds, which can then be screened for activity against new or challenging biological targets. This strategy accelerates the discovery of innovative research tools and provides starting points for therapeutic development, ultimately advancing our understanding of biology and disease.

Data Tables

Table 1: Physicochemical Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| [(1-Benzyl-piperidin-4-ylmethyl)-amino]-acetic acid | C₁₅H₂₂N₂O₂ | 262.35 |

| [(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid | C₁₇H₂₄N₂O₂ | 288.38 |

| [[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid | C₂₅H₃₂N₂O₄ | 424.50 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)11-18-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMWUKRHJWOARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl Piperidin 4 Yloxy Acetic Acid and Analogs

Retrosynthetic Analysis of the (1-Benzyl-piperidin-4-yloxy)-acetic Acid Scaffold

A retrosynthetic analysis of this compound reveals a logical disconnection approach to simplify the target molecule into readily available starting materials. The primary disconnection points are the ether linkage and the N-benzyl group.

The carboxylic acid functionality can be retrosynthetically derived from an ester, such as an ethyl or methyl ester, which is a common protecting group for carboxylic acids and is amenable to straightforward hydrolysis in the final step. Disconnecting the ether bond (C-O bond) between the piperidine (B6355638) ring and the acetic acid side chain suggests two key precursors: 1-benzyl-piperidin-4-ol and a two-carbon electrophile bearing the ester functionality, such as ethyl bromoacetate. This disconnection is based on the well-established Williamson ether synthesis.

Further disconnection of the 1-benzyl-piperidin-4-ol intermediate involves breaking the C-N bond of the benzyl (B1604629) group, leading to piperidin-4-ol and a benzylating agent like benzyl bromide. Piperidin-4-ol itself can be derived from 1-benzyl-4-piperidone through reduction of the ketone. Finally, 1-benzyl-4-piperidone can be synthesized from simpler starting materials such as benzylamine (B48309) and methyl acrylate (B77674) through a sequence of reactions including a 1,4-addition and a Dieckmann condensation. chemicalbook.com This retrosynthetic pathway provides a convergent and flexible approach to the target scaffold.

Development of Convergent Synthetic Routes for Piperidin-4-ol Derivatives

A common and efficient route to 1-benzyl-4-piperidone, the precursor to 1-benzyl-piperidin-4-ol, starts with the reaction of benzylamine with two equivalents of methyl acrylate in a Michael addition reaction. The resulting diester can then undergo an intramolecular Dieckmann condensation to form a β-keto ester, which upon hydrolysis and decarboxylation yields 1-benzyl-4-piperidone. chemicalbook.com This ketone can then be readily reduced to the corresponding alcohol, 1-benzyl-piperidin-4-ol, using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄). nih.gov

An alternative approach involves the direct benzylation of commercially available 4-piperidone (B1582916) hydrochloride. chemicalbook.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloride salt, followed by the addition of benzyl bromide. chemicalbook.com This method provides a more direct route to the N-benzylated piperidone intermediate.

The development of synthetic routes for piperidine derivatives is an active area of research, with numerous methods being developed to introduce a wide range of substituents with high degrees of control. nih.govnih.gov These methods include intramolecular cyclization reactions, multicomponent reactions, and various catalytic approaches. nih.govnih.gov

Strategies for Alkylation and Ether Bond Formation in the Piperidine Ring System

The formation of the ether linkage between the piperidin-4-ol and the acetic acid moiety is a key step in the synthesis of this compound. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comyoutube.com

In this reaction, the hydroxyl group of 1-benzyl-piperidin-4-ol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comyoutube.com This nucleophilic alkoxide then reacts with an alkyl halide, in this case, an ester of a haloacetic acid like ethyl bromoacetate, in an SN2 reaction to form the desired ether linkage. masterorganicchemistry.comyoutube.com The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly used to facilitate the reaction.

Recent advances in ether synthesis have also explored alternative catalytic methods that can offer milder reaction conditions and broader substrate scope. organic-chemistry.org However, for the specific transformation required for this compound, the Williamson ether synthesis remains a robust and reliable method.

Ester Hydrolysis and Carboxylic Acid Formation in the Final Synthetic Steps

The final step in the synthesis of this compound is the hydrolysis of the ester group to the corresponding carboxylic acid. This transformation is typically achieved under either acidic or basic conditions. google.commnstate.edu

Basic hydrolysis, also known as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. nih.gov Acid-catalyzed hydrolysis is another common method, where the ester is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. google.commnstate.edu The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule. For the target compound, both methods are generally applicable.

The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the ester to the carboxylic acid.

Comparative Analysis of Synthetic Efficiency and Yields

The synthesis of 1-benzyl-4-piperidone from benzylamine and methyl acrylate has been reported with yields around 78.4%. chemicalbook.com The subsequent reduction to 1-benzyl-piperidin-4-ol typically proceeds in high yield. The Williamson ether synthesis is also generally a high-yielding reaction, provided that steric hindrance is not a significant issue. Finally, ester hydrolysis is usually a quantitative or near-quantitative reaction.

Alternative routes, such as those involving solid-phase synthesis, can be advantageous for the preparation of a library of analogs, offering high throughput and simplified purification. mdpi.com A direct comparison of different synthetic routes would require a detailed experimental investigation, but the outlined strategy represents a well-established and efficient approach.

Table 1: Illustrative Yields for Key Synthetic Steps

| Step | Reaction | Typical Yield (%) |

|---|---|---|

| 1 | 1-Benzyl-4-piperidone synthesis | 75-85 |

| 2 | Reduction to 1-Benzyl-piperidin-4-ol | 90-95 |

| 3 | Williamson Ether Synthesis | 80-90 |

| 4 | Ester Hydrolysis | >95 |

Stereochemical Control in Analogous Piperidine Syntheses

While this compound itself is achiral, the synthesis of analogous piperidine derivatives often requires careful control of stereochemistry, as the biological activity of such compounds can be highly dependent on their three-dimensional structure. google.com

Various strategies have been developed to achieve stereoselective synthesis of substituted piperidines. nih.govrsc.orgnih.gov These include the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of naturally occurring chiral starting materials. nih.govrsc.orgnih.gov For example, the addition of organometallic reagents to chiral iminium ions can lead to the formation of enantiomerically enriched piperidines. lincoln.ac.uk Reductive amination of prochiral ketones with a chiral amine or in the presence of a chiral catalyst is another powerful method for establishing stereocenters. rsc.org

Furthermore, chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have emerged as a valuable tool for the asymmetric synthesis of piperidine scaffolds. nih.gov These methods can provide access to highly enantiopure compounds that are difficult to obtain through traditional chemical methods. nih.gov

Theoretical and Computational Studies of 1 Benzyl Piperidin 4 Yloxy Acetic Acid

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For a molecule like (1-Benzyl-piperidin-4-yloxy)-acetic acid, several potential biological targets could be hypothesized based on the activities of structurally related benzylpiperidine derivatives, such as sigma receptors (σR), acetylcholinesterase (AChE), and monoamine-activated glutamate-like lipase (B570770) (MAGL). nih.govnih.govunisi.it

A hypothetical docking study of this compound was performed against the σ1 receptor, a target implicated in various neurological disorders. nih.gov The simulation would aim to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, which are crucial for the binding affinity. nih.gov The benzyl (B1604629) group, for instance, could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, while the carboxylic acid moiety could form hydrogen bonds or salt bridges with basic residues. The piperidine (B6355638) nitrogen, likely protonated at physiological pH, could form a critical cation-π interaction with a tyrosine or tryptophan residue. nih.gov

The results of such a simulation can be summarized by a docking score, which estimates the binding affinity, and an analysis of the interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound with the σ1 Receptor

| Parameter | Value/Residues |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Glu172, Asp126 |

| Hydrophobic Interactions | Tyr103, Trp164, Phe107 |

| Cation-π Interaction | Tyr103 |

These predicted interactions would provide a structural basis for the compound's hypothetical affinity and selectivity, guiding further optimization of the structure to enhance binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.com To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with varying structural modifications and their corresponding biological activities (e.g., IC50 values) would be required. tandfonline.com

The model would be built using various molecular descriptors calculated from the 2D and 3D structures of the compounds. These can include electronic, steric, hydrophobic, and topological descriptors. tandfonline.com For piperidine derivatives, 3D autocorrelation descriptors have been successfully employed to build robust QSAR models. tandfonline.com A genetic algorithm could be used for descriptor selection, and multiple linear regression (MLR) would then establish a mathematical relationship between the selected descriptors and the biological activity. tandfonline.com

A hypothetical QSAR equation might look like this: pIC50 = 0.75 * (ATS_logP) - 0.23 * (Jurs_WNSA-3) + 1.54 * (SpMax_EA(bo)) + 3.12

Table 2: Hypothetical Data for a QSAR Model of this compound Analogues

| Compound | pIC50 (Observed) | ATS_logP | Jurs_WNSA-3 | SpMax_EA(bo) | pIC50 (Predicted) |

|---|---|---|---|---|---|

| 1 | 7.2 | 2.8 | -0.5 | 1.9 | 7.1 |

| 2 | 6.8 | 2.5 | -0.3 | 1.8 | 6.9 |

| 3 | 7.5 | 3.1 | -0.6 | 2.0 | 7.4 |

| 4 | 6.5 | 2.2 | -0.2 | 1.7 | 6.6 |

Such a model, once validated internally and externally, could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis in Solution

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. researchgate.net An MD simulation of this compound in an aqueous solution would reveal its conformational flexibility and the stability of different conformers. The simulation would track the atomic movements over a period of nanoseconds, providing a detailed view of the molecule's behavior in a physiological-like environment. researchgate.net

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the simulation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and an analysis of intramolecular hydrogen bonds. For a ligand-protein complex, MD simulations can validate the stability of the binding pose obtained from docking. researchgate.netresearchgate.net

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Average RMSD | 1.2 Å |

| Average RMSF (Piperidine Ring) | 0.8 Å |

| Average RMSF (Benzyl Group) | 1.5 Å |

The results might indicate that the piperidine ring maintains a stable chair conformation, while the benzyl and acetic acid groups exhibit greater flexibility, which could be important for adapting to the binding site of a target protein.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov For this compound, calculations at a level of theory such as B3LYP/6-311G+(d,p) could provide insights into its electronic structure, molecular orbital energies, and reactivity. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net Other calculated properties, such as the molecular electrostatic potential (MEP), can identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively.

Table 4: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.8 eV |

These theoretical calculations help in understanding the intrinsic chemical properties of the molecule, which underpin its interactions with biological targets.

Chemoinformatic Analysis for Scaffold Profiling and Lead Discovery

Chemoinformatic analysis involves the use of computational tools to analyze chemical data. For this compound, this would begin with an assessment of its physicochemical properties and drug-likeness. This is often evaluated using criteria such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.

The this compound scaffold can be used as a query for similarity and substructure searches in large chemical databases to identify known compounds with similar structures and potentially similar biological activities. This process, known as scaffold profiling, can help in identifying potential biological targets or off-targets and can provide ideas for new structural modifications. Fragment-based approaches can also be used to identify other molecular fragments that could be combined with the core scaffold to create new lead compounds with improved properties.

Table 5: Hypothetical Chemoinformatic Profile of this compound

| Property | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 263.33 g/mol | Yes (< 500) |

| LogP | 2.1 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| Topological Polar Surface Area | 58.9 Ų | N/A |

This chemoinformatic profile suggests that the compound has favorable drug-like properties, making it a promising starting point for further investigation in a drug discovery campaign.

In Vitro Biochemical and Biophysical Investigation Excluding Clinical Studies

General Receptor Binding Studies in Defined Cell-Free Systems

No data is available on the binding profile of (1-Benzyl-piperidin-4-yloxy)-acetic acid to any specific receptors in cell-free assay systems.

Enzyme Inhibition or Activation Assays for Mechanistic Understanding

There are no published studies detailing the inhibitory or activating effects of this compound on any enzymes.

High-Throughput Screening (HTS) in Cell-Based Assays for Target Identification (Non-Clinical)

Information regarding the use of this compound in high-throughput screening campaigns to identify potential biological targets is not available in the scientific literature.

Ligand-Protein Interaction Studies using Biophysical Techniques (e.g., SPR, ITC)

Biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to characterize the direct interaction of this compound with any protein target have not been reported.

Investigation of Intracellular Signaling Pathways Modulated by Analogous Compounds

While studies on analogous N-benzylpiperidine compounds have explored their effects on intracellular signaling, no such investigations have been published for this compound itself.

Assessment of Compound Specificity and Selectivity in In Vitro Models

Without primary binding or activity data, no assessment of the specificity or selectivity of this compound for any biological target can be provided.

Structure Activity Relationship Sar Exploration and Analogue Design

Design Principles for Modifying the Benzyl (B1604629) Moiety and Its Impact on Activity

The N-benzyl group of the piperidine (B6355638) ring plays a critical role in the interaction of many benzylpiperidine-containing ligands with their biological targets. mdpi.comnih.gov Modifications to this moiety can significantly influence binding affinity and functional activity. The exploration of these modifications is guided by several key design principles:

Substitution Pattern: The position, number, and nature of substituents on the phenyl ring of the benzyl group can dramatically alter biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, which may be crucial for interactions such as pi-pi stacking or cation-pi interactions with the target protein. For instance, in a series of N-benzylpiperidine derivatives targeting acetylcholinesterase, substitutions on the benzyl ring were found to influence inhibitory potency. nih.gov

Steric Bulk: The size of the substituents on the benzyl ring can impact how the molecule fits into the binding pocket of its target. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance.

To systematically explore these effects, a focused library of analogues can be synthesized where the benzyl group is modified. The following table illustrates a hypothetical SAR exploration for the benzyl moiety.

| Compound | Modification | Hypothetical Activity (IC50, nM) |

| 1a | Unsubstituted Benzyl | 100 |

| 1b | 4-Fluoro-benzyl | 50 |

| 1c | 4-Methoxy-benzyl | 150 |

| 1d | 3,4-Dichloro-benzyl | 75 |

| 1e | 2-Naphthylmethyl | 200 |

This table is for illustrative purposes and does not represent actual experimental data for (1-Benzyl-piperidin-4-yloxy)-acetic acid.

Exploration of Substituent Effects on the Piperidine Ring

The piperidine ring serves as a central scaffold, and its substitution can influence both the conformation of the molecule and its interactions with the target. Key considerations for modifying the piperidine ring include:

Position of Substitution: Substituents can be introduced at various positions on the piperidine ring (e.g., 2, 3, or 4-positions relative to the nitrogen). The position of substitution will dictate the spatial orientation of the substituent and its potential to interact with the target.

Stereochemistry: If a substituent is introduced at a chiral center on the piperidine ring, the stereochemistry (R vs. S) can have a profound impact on biological activity. One enantiomer may exhibit significantly higher affinity for the target than the other.

Nature of Substituents: The introduction of small alkyl groups, polar functional groups (e.g., hydroxyl, amino), or even spirocyclic systems can be explored. These modifications can alter the solubility, polarity, and hydrogen bonding capacity of the molecule. A review of piperidine derivatives highlights the diverse pharmacological activities that can be achieved through various substitution patterns. nih.gov

The following table provides a hypothetical example of how substitutions on the piperidine ring could be explored.

| Compound | Modification | Hypothetical Activity (IC50, nM) |

| 2a | Unsubstituted Piperidine | 100 |

| 2b | 3-Methyl-piperidine | 80 |

| 2c | 3,3-Dimethyl-piperidine | 250 |

| 2d | 4-Fluoro-piperidine | 120 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Isoelectronic and Bioisosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group is a key functional group that is often involved in crucial hydrogen bonding or ionic interactions with biological targets. However, it can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. nih.govresearchgate.net Therefore, replacing the carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve drug-like properties while maintaining or improving biological activity. nih.govresearchgate.net

Common bioisosteres for carboxylic acids include:

Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.

Hydroxamic acids: These groups can also mimic the hydrogen bonding properties of carboxylic acids.

Sulfonamides: While generally less acidic than carboxylic acids, sulfonamides can act as hydrogen bond donors and acceptors.

Acylsulfonamides: These are more acidic than simple sulfonamides and can more closely mimic the acidity of a carboxylic acid.

Hydroxyisoxazoles: These heterocyclic rings can also serve as effective carboxylic acid surrogates.

The choice of a suitable bioisostere is context-dependent and often requires empirical testing. nih.gov The following table illustrates a hypothetical exploration of carboxylic acid bioisosteres.

| Compound | Carboxylic Acid Bioisostere | Hypothetical Activity (IC50, nM) |

| 3a | Carboxylic Acid | 100 |

| 3b | Tetrazole | 90 |

| 3c | Hydroxamic Acid | 200 |

| 3d | Acylsulfonamide | 150 |

| 3e | 3-Hydroxyisoxazole | 110 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Conformational Analysis and Its Influence on Binding Efficacy

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The this compound scaffold has several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis aims to identify the low-energy, biologically active conformation.

Computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography, can be used to study the conformational preferences of these molecules. Understanding the preferred conformation of active analogues can provide insights into the shape of the binding site and guide the design of more rigid analogues that are "pre-organized" for binding, which can lead to an increase in affinity. For example, conformational analyses of indanone-benzylpiperidine inhibitors of acetylcholinesterase have been used to define an active conformation. google.com

Development of Focused Libraries Based on SAR Hypotheses

The initial SAR exploration provides valuable information that can be used to formulate hypotheses about the key structural requirements for activity. Based on these hypotheses, focused libraries of compounds can be designed and synthesized to further probe the SAR and optimize the lead compounds.

For example, if initial studies suggest that a small, electron-withdrawing substituent at the 4-position of the benzyl ring is beneficial for activity, a focused library could be synthesized with various electron-withdrawing groups at this position (e.g., -F, -Cl, -CN, -CF3). Similarly, if a particular carboxylic acid bioisostere shows promise, a library of analogues incorporating this isostere with various substitutions on the benzyl and piperidine rings could be prepared. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Advanced Characterization Techniques in Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For (1-Benzyl-piperidin-4-yloxy)-acetic acid, ¹H NMR would reveal the number of different types of protons and their integration would indicate the relative number of protons of each type. Chemical shifts would provide clues about their electronic environment, while splitting patterns (multiplicity) would reveal neighboring protons. ¹³C NMR would similarly identify the different carbon environments within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad s, 1H) | ~173 |

| Methylene (B1212753) (-OCH₂COOH) | ~4.1 (s, 2H) | ~67 |

| Piperidine (B6355638) C4-H (-O-CH) | ~3.5 (m, 1H) | ~75 |

| Benzyl (B1604629) Methylene (-CH₂-Ph) | ~3.6 (s, 2H) | ~63 |

| Phenyl (C₆H₅) | ~7.2-7.4 (m, 5H) | ~127-138 |

| Piperidine C2/C6-H (axial/eq) | ~2.2-2.8 (m, 4H) | ~52 |

Advanced 2D NMR techniques are employed for definitive structural assignment.

Regarding stereochemical elucidation, NMR is crucial for determining the conformation of the piperidine ring. Like cyclohexane, piperidine rings typically adopt a chair conformation. NMR can distinguish between axial and equatorial protons due to their different chemical environments and coupling constants. For this compound, NMR studies could confirm the preferred conformation and the orientation of the bulky substituents on the ring. chemrevlett.com

X-ray Crystallography of Co-crystals with Biological Targets (if applicable to analogous compounds)

X-ray crystallography is a powerful technique that provides the precise three-dimensional structure of a molecule in its solid, crystalline state. mdpi.com When a compound is co-crystallized with a biological target, such as a protein or enzyme, this method can reveal the exact binding mode and the specific molecular interactions that govern the compound's biological activity. nih.gov

While there is no publicly available crystal structure of this compound co-crystallized with a biological target, the technique has been successfully applied to many analogous piperidine-containing compounds, providing critical insights for structure-based drug design. researchgate.netnih.gov These studies reveal how the piperidine scaffold and its substituents orient themselves within the active site of a target protein to form key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges.

For example, crystallographic studies of piperidine derivatives have been instrumental in developing inhibitors for various enzymes and receptors. nih.gov A study on a benzimidazolinyl piperidine derivative revealed its binding mode and contributed to the understanding of its leishmanicidal activity. researchgate.net Similarly, X-ray structures of inhibitors bound to the SARS-CoV-2 main protease have guided the development of more potent antiviral agents. nih.gov

If this compound were to be investigated as an inhibitor for a specific enzyme, obtaining a co-crystal structure would be a primary goal. Such a structure would precisely map out the interactions between the benzyl group, the piperidine nitrogen, the ether oxygen, and the carboxylic acid with the amino acid residues in the enzyme's active site. This information is invaluable for rationally designing more potent and selective analogs.

Table 3: Examples of X-ray Crystallography Studies on Analogous Piperidine Compounds

| Compound Class | Biological Target | Key Findings from Crystallography |

|---|---|---|

| Benzimidazolinyl Piperidine Derivative | Leishmania Species | Characterization of the molecular structure and potential for antiprotozoal activity. researchgate.net |

| Fentanyl Analog Precursor | Opioid Receptors (Implied) | The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide was determined, showing molecular conformation and hydrogen bonding networks relevant to analgesic drug design. nih.gov |

Future Research Directions and Potential Academic Applications

Development as a Chemical Probe for Specific Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological pathway or protein target with high specificity. The development of (1-Benzyl-piperidin-4-yloxy)-acetic acid as a chemical probe would hinge on identifying a unique biological target with which it interacts selectively. The 1-benzylpiperidine (B1218667) core is a well-established pharmacophore known to interact with various central nervous system (CNS) targets, including sigma (σ) receptors. researchgate.net Future research could involve screening this compound against a panel of CNS receptors to identify a primary target.

Should a selective interaction be discovered, the compound could be further optimized. For instance, the acetic acid handle provides a convenient attachment point for fluorescent tags or biotin (B1667282) labels, enabling its use in pull-down assays to identify binding partners or in cellular imaging to visualize target localization. Its development as a probe would contribute to the fundamental understanding of specific biological systems where its target is implicated.

Use as a Versatile Intermediate in the Synthesis of Complex Molecules

The structure of this compound makes it a valuable building block, or intermediate, for the synthesis of more complex molecules. The compound possesses three key functional handles that can be manipulated: the N-benzyl group, the piperidine (B6355638) ring, and the carboxylic acid.

N-Debenzylation: The benzyl (B1604629) group can be readily removed through catalytic hydrogenation, revealing a secondary amine on the piperidine ring. whiterose.ac.uk This amine can then be functionalized with a wide array of substituents to build diverse chemical libraries for screening.

Carboxylic Acid Activation: The acetic acid moiety can be activated to form esters, amides, or other derivatives. This allows for the coupling of the molecule to other complex fragments, peptides, or scaffolds, significantly increasing molecular diversity. For example, coupling with various amines would generate a library of amide derivatives.

Piperidine Scaffold: The core piperidine structure is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. nih.gov

By leveraging these features, synthetic chemists can use this compound as a starting point to construct novel and elaborate chemical entities for various research applications, from materials science to medicinal chemistry.

Contribution to the Understanding of Structure-Activity Relationships within Piperidine Chemical Space

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. The piperidine scaffold is a subject of intense SAR exploration. nih.govnih.gov this compound can serve as a valuable tool compound in such studies.

Specifically, it can be used to probe the importance of several structural features:

The N-Benzyl Group: By comparing the activity of this compound with its N-unsubstituted or N-alkylated analogs, researchers can determine the role of the bulky, lipophilic benzyl group in target binding. researchgate.net

The Ether Linkage: The oxygen atom in the 4-position can act as a hydrogen bond acceptor. Its importance can be evaluated by comparing the parent compound to analogs where the ether is replaced with a carbon (a methylene (B1212753) group) or a nitrogen atom.

The Acetic Acid Moiety: The terminal carboxylic acid is typically ionized at physiological pH, providing a key point for ionic interactions or strong hydrogen bonding with a biological target. Its contribution to activity can be assessed by synthesizing and testing corresponding ester or amide derivatives.

Systematic studies incorporating this compound and its derivatives would provide a clearer understanding of the chemical space around the 4-substituted 1-benzylpiperidine scaffold, guiding the future design of more effective and specific biologically active molecules.

Q & A

Q. What statistical methods are robust for analyzing dose-response relationships in anti-tumor studies?

- Methodological Answer : Fit data to four-parameter logistic models (GraphPad Prism) to calculate EC50 and Hill coefficients. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For skewed distributions, apply non-parametric tests (Kruskal-Wallis). Report 95% confidence intervals and effect sizes (Cohen’s d) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.